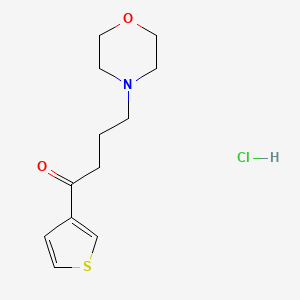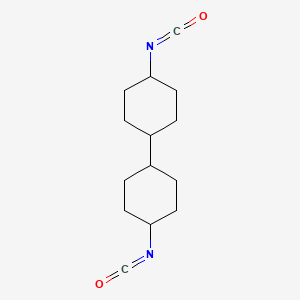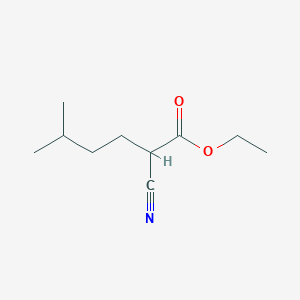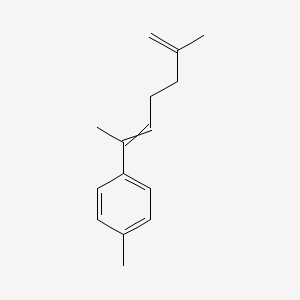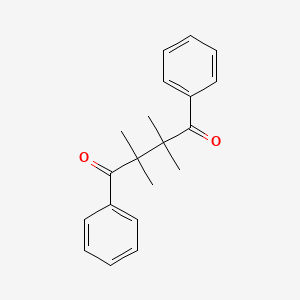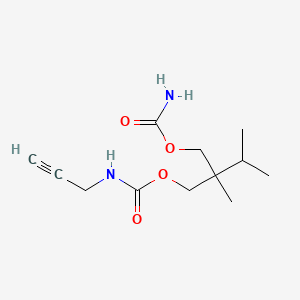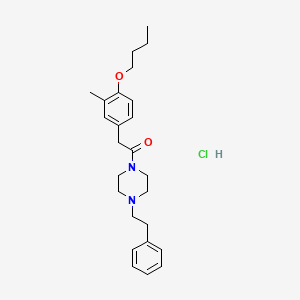
4-Chloro-2,6-dimethylbenzonitrile oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethylbenzonitrile oxide is an organic compound with the molecular formula C₉H₈ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring, along with a nitrile oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylbenzonitrile oxide typically involves the oxidation of 4-Chloro-2,6-dimethylbenzonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the nitrile oxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-dimethylbenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitrile oxide derivatives.
Reduction: Reduction reactions can convert the nitrile oxide group back to the corresponding nitrile or amine.
Substitution: The chlorine atom and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex nitrile oxides, while reduction can produce amines or nitriles.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethylbenzonitrile oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethylbenzonitrile oxide involves its interaction with molecular targets through its nitrile oxide group. This functional group can participate in 1,3-dipolar cycloaddition reactions, forming stable adducts with various substrates. The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,6-dimethylbenzonitrile: The precursor to the nitrile oxide derivative.
2,6-Dimethylbenzonitrile: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Chloro-2,6-dimethylbenzaldehyde: Contains an aldehyde group instead of a nitrile oxide.
Uniqueness
4-Chloro-2,6-dimethylbenzonitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the chlorine atom and methyl groups further enhances its chemical properties and versatility in various reactions.
Propiedades
Número CAS |
31254-06-5 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
4-chloro-2,6-dimethylbenzonitrile oxide |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)4-7(2)9(6)5-11-12/h3-4H,1-2H3 |
Clave InChI |
LHBBCHSVVUKICF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C#[N+][O-])C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


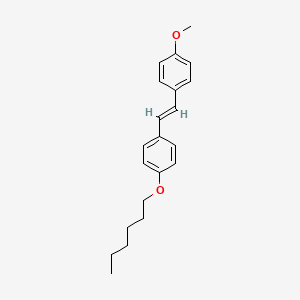


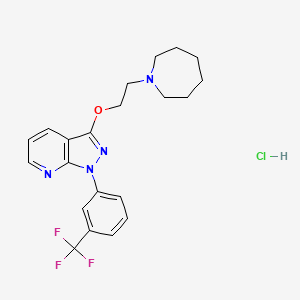
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
